6α-Methyl Mometasone Furoate-d3 is a labeled derivative of mometasone furoate, a synthetic corticosteroid widely used for its anti-inflammatory properties. Mometasone furoate is primarily indicated for the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and skin disorders. The introduction of deuterium at the 6α position allows for enhanced tracking in pharmacokinetic studies and metabolic profiling, providing valuable insights into the compound's behavior in biological systems.
Mometasone furoate was first synthesized in the late 1980s and has since been classified under the category of corticosteroids. It acts as a potent glucocorticoid receptor agonist, exhibiting anti-inflammatory and immunosuppressive effects. The compound is derived from the steroid backbone, modified to enhance its therapeutic efficacy while minimizing systemic side effects.
The synthesis of 6α-Methyl Mometasone Furoate-d3 involves several key steps that modify the steroid structure to incorporate deuterium labeling. The general synthetic route starts with the precursor compound, 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene. The synthesis process includes:
The synthetic route has been optimized for multi-gram scale production to facilitate industrial applications while minimizing complex purification processes .
The reaction conditions typically involve solvents such as N,N-dimethylacetamide or dimethylformamide, with reagents like acetic anhydride and potassium acetate being crucial for the acylation steps. Reaction yields have been reported to vary based on temperature and concentration adjustments during synthesis .
The molecular formula of 6α-Methyl Mometasone Furoate-d3 is C27H29ClO6D3. Its structure features a steroid core with specific functional groups that confer its biological activity. The incorporation of deuterium at the 6α position modifies the mass and can influence metabolic pathways without altering the pharmacological profile significantly.
The molecular weight of 6α-Methyl Mometasone Furoate-d3 is approximately 485.0 g/mol. The structural configuration includes multiple chiral centers, which are critical for its interaction with biological receptors.
The chemical reactions involved in synthesizing 6α-Methyl Mometasone Furoate-d3 primarily focus on functional group transformations typical in steroid chemistry:
These reactions are carefully controlled to ensure high yields and purity of the final product.
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield at each stage .
Mometasone furoate exerts its effects by binding to glucocorticoid receptors in target cells, leading to:
The presence of deuterium may influence metabolic stability and clearance rates, providing insights into its pharmacokinetic profile during research .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
6α-Methyl Mometasone Furoate-d3 is primarily utilized in scientific research settings:
This compound serves as a valuable tool in both clinical research and pharmaceutical development contexts, offering insights into corticosteroid function and metabolism .
6α-Methyl Mometasone Furoate-d3 is a deuterium-labeled corticosteroid derivative with the molecular formula C₂₈H₂₉D₃Cl₂O₆ and a molecular weight of 538.47 g/mol [1] [2]. Its stereochemical configuration is defined by eight chiral centers, with the IUPAC name:(8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl 3,4,5-trideuteriofuran-2-carboxylate [1] [5]. The 6α-methyl group is a key structural feature, distinguished by axial orientation, which enhances metabolic stability compared to non-methylated analogs [2] [9]. The furan-2-carboxylate moiety carries deuterium atoms at positions 3, 4, and 5, as denoted by the "-d3" suffix [6].
Table 1: Atomic Composition and Stereochemical Descriptors
Property | Specification |
---|---|
Molecular Formula | C₂₈H₂₉D₃Cl₂O₆ |
Molecular Weight | 538.47 g/mol |
Chiral Centers | 8 (6S,8S,9R,10S,13S,14S,16R,17R) |
6α-Methyl Configuration | Axial orientation |
Deuterium Positions | Furanyl ring: C3,C4,C5 |
The trideuterated furan ring serves two critical purposes:
6α-Methyl Mometasone Furoate-d3 differs structurally and functionally from related corticosteroids:
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Use | |
---|---|---|---|---|---|
6α-Methyl Mometasone Furoate-d3 | C₂₈H₂₉D₃Cl₂O₆ | 538.47 | 6α-methyl, furan-d3 | LC-MS internal standard | |
Mometasone Furoate (API) | C₂₇H₃₀Cl₂O₆ | 521.44 | No 6α-methyl, no deuterium | Anti-inflammatory drug | |
Mometasone Furoate-d3 | C₂₇H₂₇D₃Cl₂O₆ | 524.45 | Furan-d3, no 6α-methyl | Analytical standard | |
Mometasone EP Impurity J (non-deut.) | C₂₈H₃₂Cl₂O₆ | 535.46 | 6α-methyl, no deuterium | Process impurity reference | [2] [9] |
X-ray Diffraction (XRD): Single-crystal analysis confirms orthorhombic symmetry (space group P2₁2₁2) with unit cell parameters a = 12.34 Å, b = 14.21 Å, c = 17.89 Å. The 6α-methyl group occupies a β-facial position, stabilizing the A-ring conformation [1].
NMR Spectroscopy:
Infrared Spectroscopy: Key bands include C=O stretch at 1735 cm⁻¹ (furoate ester), 1702 cm⁻¹ (ketone), and 1660 cm⁻¹ (enone). Deuterium labeling attenuates C–D stretching vibrations at 2100–2200 cm⁻¹ [5].
Table 3: Spectroscopic Signatures of Key Functional Groups
Spectroscopic Technique | Functional Group | Characteristic Signal(s) | |
---|---|---|---|
¹H-NMR | 6α-methyl | δ 1.28 ppm (s, 3H) | |
¹³C-NMR | Furan C=O | δ 158.7 ppm (t, J = 26.5 Hz) | |
IR | Furoate ester C=O | 1735 cm⁻¹ (strong) | |
LC-HRMS | Molecular ion | m/z 539.2281 [M+H]⁺ (calcd. 539.2278 for C₂₈H₃₀D₃Cl₂O₆) | [1] [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4